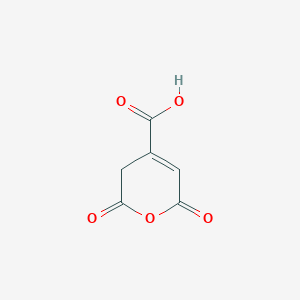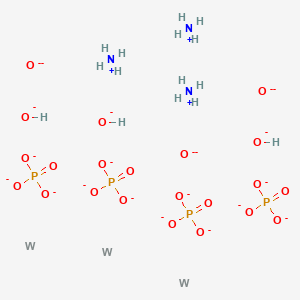
Ammonium tungsten hydroxide oxide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tungsten hydroxide oxide phosphate is a complex inorganic compound that combines the elements tungsten, phosphorus, oxygen, and nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium tungsten hydroxide oxide phosphate typically involves the reaction of tungsten compounds with ammonium phosphate under controlled conditions. One common method involves the fusion of tungsten ore, such as wolframite, with ammonium phosphate salt as a flux. This process yields a mixture of tungsten phosphates and tungsten oxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale fusion processes where tungsten ore is treated with ammonium phosphate in a well-ventilated environment to avoid the toxicity of liberated ammonium gas fumes. The resulting product is then purified through various chemical processes to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium tungsten hydroxide oxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tungsten and phosphate groups, which can participate in complex chemical transformations.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions can include various tungsten oxides and phosphates, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tungsten trioxide, while reduction reactions may produce lower oxidation state tungsten compounds .
Applications De Recherche Scientifique
Ammonium tungsten hydroxide oxide phosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which ammonium tungsten hydroxide oxide phosphate exerts its effects involves its interaction with molecular targets and pathways. For example, in photothermal applications, the compound absorbs near-infrared light and converts it into heat, which can be used to target and destroy cancer cells. In catalytic applications, the compound facilitates chemical reactions by providing active sites for the transformation of reactants into products .
Comparaison Avec Des Composés Similaires
Tungsten trioxide (WO3): A well-known tungsten oxide used in electrochromic devices and gas sensors.
Tungsten phosphates (PW12O38.5, PW8O26): Compounds with similar catalytic properties used in various industrial applications.
Uniqueness: Ammonium tungsten hydroxide oxide phosphate is unique due to its combination of tungsten, phosphate, and ammonium groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to participate in both oxidation and reduction reactions, as well as its photothermal properties, make it a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
triazanium;oxygen(2-);tungsten;trihydroxide;tetraphosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H3N.4H3O4P.3H2O.3O.3W/c;;;4*1-5(2,3)4;;;;;;;;;/h3*1H3;4*(H3,1,2,3,4);3*1H2;;;;;;/q;;;;;;;;;;3*-2;;;/p-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRFCUPNBGJEC-UHFFFAOYSA-B |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[W].[W].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H15N3O22P4W3-18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12704-02-8 |
Source


|
| Record name | Ammonium phosphotungstenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
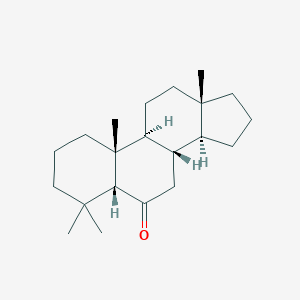
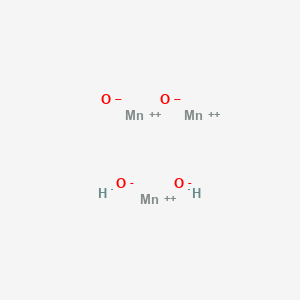

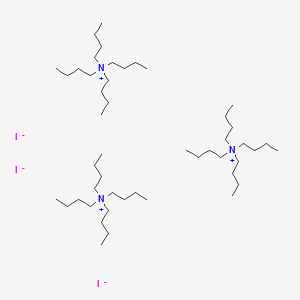
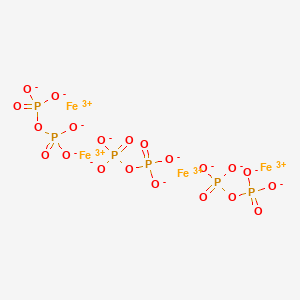
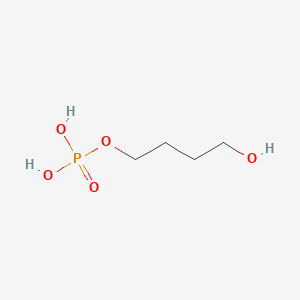

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
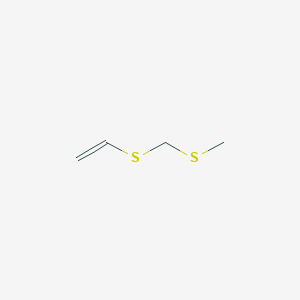
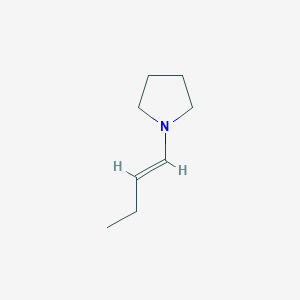

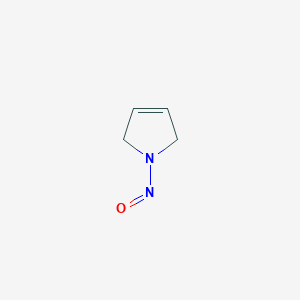
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
